molecular formula C12H13ClN2 B2612149 6-Chloro-2,3-diethylquinoxaline CAS No. 219528-53-7

6-Chloro-2,3-diethylquinoxaline

Cat. No.: B2612149
CAS No.: 219528-53-7
M. Wt: 220.7
InChI Key: ORQLDDMMFLBRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,3-diethylquinoxaline is a heterocyclic compound with the molecular formula C12H13ClN2 It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-diethylquinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. One efficient method involves the use of titanium silicate (TS-1) as a catalyst in methanol at room temperature . This reaction is scalable to multigram quantities and the catalyst is recyclable.

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and cost-effectiveness. Common approaches include the use of microwave irradiation in the presence of catalysts such as molecular iodine or cerium ammonium nitrate . These methods are designed to be environmentally friendly and economically viable.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2,3-diethylquinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride.

    Substitution: Halogenation and alkylation reactions are typical, often using reagents like bromine or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Bromine in an organic solvent for halogenation; alkyl halides for alkylation.

Major Products Formed:

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of dihydroquinoxalines.

    Substitution: Formation of various substituted quinoxalines depending on the reagents used.

Scientific Research Applications

6-Chloro-2,3-diethylquinoxaline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-diethylquinoxaline involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies . The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities.

Comparison with Similar Compounds

    Quinoxaline: The parent compound, which lacks the chloro and diethyl substituents.

    6-Chloroquinoxaline: Similar structure but without the diethyl groups.

    2,3-Diethylquinoxaline: Lacks the chloro substituent.

Uniqueness: 6-Chloro-2,3-diethylquinoxaline is unique due to the presence of both chloro and diethyl groups, which enhance its chemical reactivity and biological activity. These substituents can significantly alter the compound’s electronic properties, making it more versatile in various applications compared to its unsubstituted counterparts .

Properties

IUPAC Name

6-chloro-2,3-diethylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c1-3-9-10(4-2)15-12-7-8(13)5-6-11(12)14-9/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQLDDMMFLBRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)Cl)N=C1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.